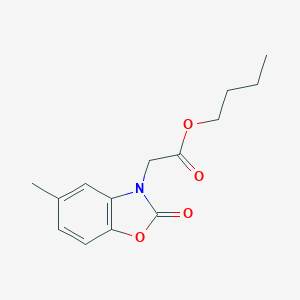![molecular formula C20H26N2O3S B285821 N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MNSAH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neuroprotection. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to inhibit the activity of protein kinase C and Akt, which are involved in cell survival and proliferation. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for research involving N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area of interest is the development of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide and its potential therapeutic applications in various disease states.
Synthesis Methods
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized through a multistep process involving the reaction of 2-methylphenylamine and 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with hexanoyl chloride. The final product is then purified through recrystallization.
Scientific Research Applications
N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-11-13-18(14-12-16)26(24,25)21-15-7-3-4-10-20(23)22-19-9-6-5-8-17(19)2/h5-6,8-9,11-14,21H,3-4,7,10,15H2,1-2H3,(H,22,23) |
InChI Key |
KWHOHSZJKVSTDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)


![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)